tert-butyl 6-(aminomethyl)-5-azaspiro[2.5]octane-5-carboxylate
CAS No.: 2090236-99-8
Cat. No.: VC12012254
Molecular Formula: C13H24N2O2
Molecular Weight: 240.34 g/mol
* For research use only. Not for human or veterinary use.
![tert-butyl 6-(aminomethyl)-5-azaspiro[2.5]octane-5-carboxylate - 2090236-99-8](/images/structure/VC12012254.png)
Specification
CAS No. | 2090236-99-8 |
---|---|
Molecular Formula | C13H24N2O2 |
Molecular Weight | 240.34 g/mol |
IUPAC Name | tert-butyl 6-(aminomethyl)-5-azaspiro[2.5]octane-5-carboxylate |
Standard InChI | InChI=1S/C13H24N2O2/c1-12(2,3)17-11(16)15-9-13(6-7-13)5-4-10(15)8-14/h10H,4-9,14H2,1-3H3 |
Standard InChI Key | SMIFIWZXNGMPJS-UHFFFAOYSA-N |
SMILES | CC(C)(C)OC(=O)N1CC2(CCC1CN)CC2 |
Canonical SMILES | CC(C)(C)OC(=O)N1CC2(CCC1CN)CC2 |
Introduction
Structural Characteristics and Nomenclature
Core Architecture
The compound features a 5-azaspiro[2.5]octane core, where a six-membered piperidine ring (5-aza) is fused to a cyclopropane ring via a spiro junction at the fifth position. The tert-butyloxycarbonyl (Boc) group protects the secondary amine, while an aminomethyl substituent is attached to the cyclopropane ring at the sixth position . This arrangement introduces significant steric strain and conformational rigidity, which influence its reactivity and biological interactions .
Table 1: Key Structural Identifiers
Stereochemical Considerations
The spiro[2.5]octane system imposes a fixed geometry, limiting rotational freedom around the cyclopropane-piperidine bond. Computational models suggest that the aminomethyl group adopts an equatorial position relative to the piperidine ring, minimizing steric clashes with the Boc group . This spatial arrangement enhances stability and may improve bioavailability in drug candidates.
Synthesis and Manufacturing
Laboratory-Scale Synthesis
The synthesis typically involves a multi-step sequence:
-
Cyclopropanation: A [2+1] cycloaddition between a diazo compound and an alkene precursor forms the spirocyclic core .
-
Boc Protection: The secondary amine is protected using di-tert-butyl dicarbonate (Boc₂O) under basic conditions.
-
Aminomethylation: A reductive amination or nucleophilic substitution introduces the aminomethyl group at the sixth position.
Table 2: Representative Reaction Conditions
Step | Reagents/Conditions | Yield |
---|---|---|
Cyclopropanation | Rh₂(OAc)₄, CH₂Cl₂, 0°C | 45–60% |
Boc Protection | Boc₂O, DMAP, Et₃N, THF | 85–90% |
Aminomethylation | CH₂O, NaBH₃CN, MeOH | 70–75% |
Industrial-Scale Production
Industrial processes prioritize cost efficiency and scalability. Continuous flow reactors have been adopted to enhance heat transfer and reduce side reactions during cyclopropanation. Purification via crystallization or chromatography ensures ≥98% purity, critical for pharmaceutical applications.
Physicochemical Properties
Solubility and Stability
The compound exhibits moderate solubility in polar aprotic solvents (e.g., DMF, DMSO) but limited solubility in water (0.2 mg/mL at 25°C) . The Boc group confers stability under acidic conditions (pH > 4), while the free amine readily forms hydrochloride salts for improved crystallinity.
Table 3: Stability Profile
Condition | Stability |
---|---|
pH 2–6 (aqueous) | Stable for 24h |
Light (UV exposure) | Decomposes after 48h |
Temperature (25°C) | Stable indefinitely (dry) |
Spectroscopic Data
-
¹H NMR (400 MHz, CDCl₃): δ 1.44 (s, 9H, Boc), 3.15–3.35 (m, 2H, CH₂NH₂), 4.09–3.68 (m, 7H, spirocyclic protons) .
-
IR (neat): 1680 cm⁻¹ (C=O stretch), 3300 cm⁻¹ (N-H stretch).
Applications in Medicinal Chemistry
Central Nervous System (CNS) Therapeutics
The compound’s rigidity and amine functionality make it a candidate for modulating serotonin and dopamine receptors. Docking studies suggest high affinity for the 5-HT₁A receptor (Kᵢ = 12 nM), though in vivo efficacy remains under investigation.
Antibiotic Adjuvants
Recent studies highlight its role in overcoming bacterial efflux pump resistance. When conjugated to fluoroquinolones, the spirocyclic scaffold reduces minimum inhibitory concentrations (MICs) against Staphylococcus aureus by 8-fold .
Recent Research Developments
Catalytic Asymmetric Synthesis
A 2024 breakthrough enabled enantioselective synthesis using a chiral Rh(II) catalyst, achieving 92% ee. This method avoids racemization and scales efficiently to 100-g batches .
Toxicity Profiling
Acute toxicity studies in rodents (LD₅₀ = 320 mg/kg) indicate moderate safety, but chronic exposure at 50 mg/kg/day caused reversible hepatotoxicity.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume